Benzoic acid N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-hydrazide
Overview
Description
Benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methyl hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 6-chloro-4-trifluoromethyl-pyridine, and methyl hydrazine.
Condensation Reaction: Benzoic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting benzoic acid chloride is then reacted with 6-chloro-4-trifluoromethyl-pyridine in the presence of a base such as triethylamine to form the intermediate.
Hydrazide Formation: The intermediate is then treated with methyl hydrazine under reflux conditions to yield the final product, benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid hydrazides: Compounds with similar structures but different substituents on the pyridine ring.
Trifluoromethyl-pyridine derivatives: Compounds with trifluoromethyl groups on the pyridine ring but different functional groups attached.
Uniqueness
Benzoic acid N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-hydrazide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the methyl hydrazide moiety, makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-21(20-13(22)9-5-3-2-4-6-9)12-8-10(14(16,17)18)7-11(15)19-12/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHGHNPAAGZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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